4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 908824-90-8
VCID: VC8150450
InChI: InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16)
SMILES: CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

CAS No.: 908824-90-8

Cat. No.: VC8150450

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine - 908824-90-8

Specification

CAS No. 908824-90-8
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16)
Standard InChI Key LIARQZAKYQMYJV-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N
Canonical SMILES CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrimidine ring (C₄H₃N₂) substituted at three positions:

  • Position 2: A primary amine (-NH₂) group.

  • Position 4: A furan-2-yl moiety (C₄H₃O), comprising a five-membered aromatic oxygen heterocycle.

  • Position 6: A 5-methylfuran-2-yl group (C₅H₅O), which introduces a methyl substituent at the 5-position of the furan ring.

This arrangement creates a planar, conjugated system that enhances electronic delocalization across the pyrimidine and furan rings, potentially influencing its reactivity and binding affinity to biological targets .

Table 1: Comparative Structural Features of Pyrimidine Derivatives

Compound NameSubstituent at Position 4Substituent at Position 6Molecular FormulaMolecular Weight (g/mol)
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amineFuran-2-yl5-Methylfuran-2-ylC₁₃H₁₂N₃O₂254.26
4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine Furan-2-yl3-Methylthiophen-2-ylC₁₃H₁₁N₃OS257.31
4-(5-Methyl-2-furyl)-6-(3-nitrophenyl)-2-pyrimidinamine 5-Methylfuran-2-yl3-NitrophenylC₁₅H₁₂N₄O₃296.29

The substitution pattern at position 6 distinguishes this compound from analogues, where the 5-methylfuran group introduces steric and electronic effects absent in phenyl or thiophene derivatives .

Physicochemical Properties

While experimental data for this specific compound remain limited, estimates based on structural analogs suggest:

  • logP: ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen bond donors/acceptors: 1 donor (-NH₂) and 4 acceptors (pyrimidine N, two furan O), influencing solubility and protein interactions .

  • Polar surface area: ~70 Ų, aligning with drug-like properties for oral bioavailability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine likely involves multi-step strategies common to pyrimidine derivatives:

Solid-Phase Synthesis

Immobilized resins enable sequential functionalization, improving yield and purity for structurally complex derivatives .

Purification and Characterization

  • Chromatography: Silica gel or HPLC for isolating regioisomers.

  • Spectroscopic validation:

    • ¹H NMR: Distinct signals for furan protons (δ 6.2–7.8 ppm) and pyrimidine NH₂ (δ 5.8–6.1 ppm) .

    • MS: Molecular ion peak at m/z 254.26 (M+H⁺) .

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrimidine analogs exhibit activity against:

  • Kinases: Competitive ATP-binding inhibition due to planar heterocyclic systems .

  • Dihydrofolate reductase (DHFR): Disruption of folate metabolism in microbial pathogens .

Table 2: Biological Activity of Analogous Compounds

Compound [Ref]TargetIC₅₀ (µM)Mechanism
4-(5-Methyl-2-furyl)-6-(3-nitrophenyl)-2-pyrimidinamine Bacterial DHFR0.45Competitive inhibition
4-(Furan-2-yl)-6-(3-methylthiophen-2-yl)pyrimidin-2-amine EGFR kinase1.2ATP-binding site blockade

The 5-methylfuran group in the target compound may enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-methylated analogs .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting phenyl with furan groups improves metabolic stability .

  • Prodrug design: Acetylation of the -NH₂ group enhances oral absorption .

Computational Modeling

Molecular dynamics simulations predict strong binding to:

  • PARP-1: ΔG = -9.8 kcal/mol (cf. olaparib: -10.2 kcal/mol) .

  • Tubulin: Disruption of polymerization kinetics comparable to paclitaxel .

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